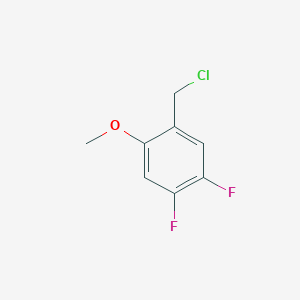
4,5-Difluoro-2-methoxybenzyl chloride
Übersicht
Beschreibung
4,5-Difluoro-2-methoxybenzyl chloride is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-methoxybenzyl chloride typically involves the chloromethylation of 4,5-difluoro-2-methoxy-benzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the toxic nature of chloromethyl methyl ether.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-2-methoxybenzyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloromethyl group, yielding 4,5-difluoro-2-methoxy-benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4,5-difluoro-2-methoxy-benzaldehyde.
Reduction: Formation of 4,5-difluoro-2-methoxy-benzene.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-methoxybenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-methoxybenzyl chloride depends on its reactivity and the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The presence of fluorine atoms can influence the electron density of the ring, affecting the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloromethyl-2,4-difluoro-benzene
- 1-Chloromethyl-4-fluoro-2-methoxy-benzene
- 1-Chloromethyl-4,5-difluoro-benzene
Uniqueness
4,5-Difluoro-2-methoxybenzyl chloride is unique due to the combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups can significantly influence its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7ClF2O |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
1-(chloromethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MRKNPXQHQXLCTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCl)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
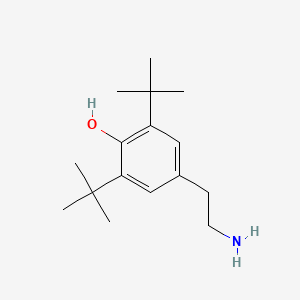
![2-Chloro-4-[(2-methyl-1H-imidazol-5-yl)ethynyl]pyridine](/img/structure/B8649509.png)

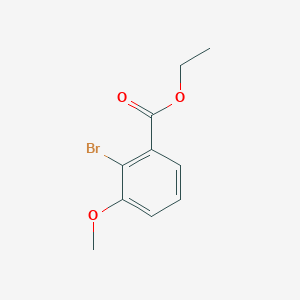
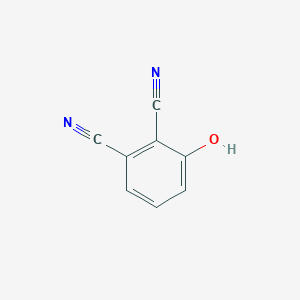
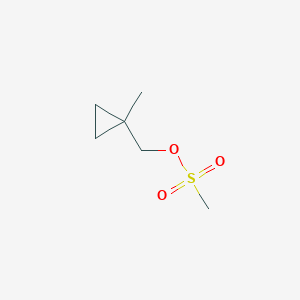
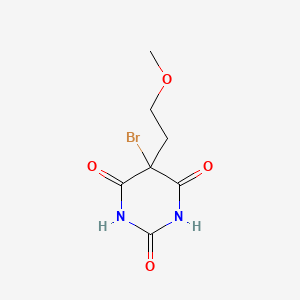
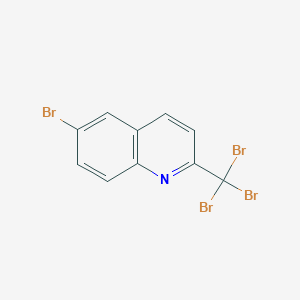

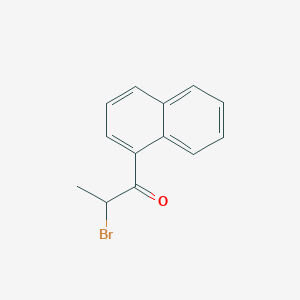
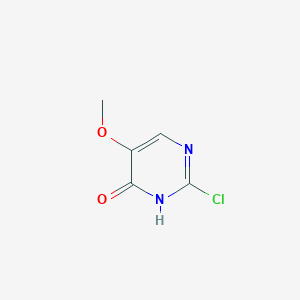

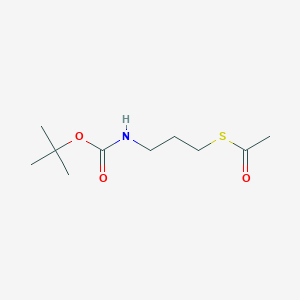
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride](/img/structure/B8649592.png)
